Tellurium, bis(p-tolyl)dibromo-
Description
Tellurium, bis(p-tolyl)dibromo- (CAS: 4533-03-3), also known as dibromodi-p-tolyltellurium or di-p-tolyltellurium dibromide, is an organotellurium compound with the molecular formula C₁₄H₁₄Br₂Te and a molecular weight of 469.70 g/mol . Structurally, it features a central tellurium atom bonded to two p-tolyl (4-methylphenyl) groups and two bromine atoms in a tetrahedral geometry. This compound is highly reactive due to the electrophilic nature of tellurium and the labile bromine substituents, making it a precursor in synthesizing other tellurium-containing derivatives.
Properties
CAS No. |
4533-03-3 |
|---|---|
Molecular Formula |
C14H14Br2Te |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-[dibromo-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H14Br2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
OVCQMSHACKMGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tellurium, bis(p-tolyl)dibromo- typically involves the reaction of tellurium tetrachloride with p-tolylmagnesium bromide, followed by bromination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Chemical Reactions Analysis
Tellurium, bis(p-tolyl)dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium metal or lower oxidation state tellurium compounds.
Scientific Research Applications
Tellurium, bis(p-tolyl)dibromo- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with unique properties
Mechanism of Action
The mechanism of action of Tellurium, bis(p-tolyl)dibromo- involves its ability to form secondary bonding interactions and act as a Lewis acid. These properties enable it to interact with various molecular targets, including anions and biomolecules. The compound’s effects are mediated through its unique electronic structure and bonding characteristics .
Comparison with Similar Compounds
Key Properties :
- Toxicity : Intraperitoneal LD₅₀ in rats is 250 mg/kg , classifying it as a potent toxin .
- Thermal Stability : Decomposes upon heating, releasing toxic tellurium and bromine vapors .
- Synthetic Utility : Used in cross-coupling reactions and as a template for supramolecular assemblies .
The following table summarizes critical comparisons between bis(p-tolyl)dibromo-tellurium and structurally analogous organotellurium compounds.
Structural and Reactivity Insights
Halogen Substituents :
- Bromine in bis(p-tolyl)dibromo-tellurium confers higher electrophilicity compared to fluorine or chlorine analogs, facilitating nucleophilic substitution reactions .
- In bis(p-methoxyphenyl)tellurium dichloride , chloride ligands participate in secondary bonding (Te···Cl), forming tetrameric aggregates that stabilize the solid-state structure .
Aryl vs. Alkyl Groups :
- p-Tolyl groups provide steric protection and aromatic stabilization, enhancing thermal stability compared to dimethyltellurium dibromide .
- Pyridyl groups in bis(2-chloro-3-pyridyl)ditelluride enable coordination to transition metals, a feature absent in the target compound .
Methoxy-substituted derivatives (e.g., bis(p-methoxyphenyl)tellurium dichloride) are less volatile due to stronger intermolecular interactions, reducing inhalation hazards .
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